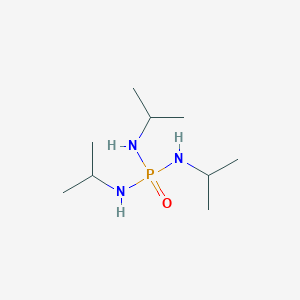
Phosphoric triamide, N,N',N''-tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- can be synthesized through a three-step process. Initially, phosphorus trichloride reacts with tetraethylenediamine to form tris(N,N-diethyl) phosphoramide. This intermediate is then oxidized with sodium hydroxide under basic conditions to yield tris(N,N-diethoxy) phosphoramide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common reagents used in these reactions include sodium hydroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- has several scientific research applications:
Biology: It is employed in biochemical studies due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- involves its interaction with molecular targets through its electron-donating properties. It can form complexes with metal ions and other molecules, influencing various chemical and biological pathways .
Comparison with Similar Compounds
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- can be compared with other similar compounds such as:
Hexamethylphosphoramide: Another organophosphorus compound with similar solvent properties.
Tetramethylurea: A compound with similar polar aprotic solvent characteristics.
Tripyrrolidinophosphine oxide: A closely related compound with similar chemical properties
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- is unique due to its specific molecular structure and high electron-donating power, making it particularly useful in certain chemical and industrial applications.
Properties
CAS No. |
53484-45-0 |
|---|---|
Molecular Formula |
C9H24N3OP |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-bis(propan-2-ylamino)phosphorylpropan-2-amine |
InChI |
InChI=1S/C9H24N3OP/c1-7(2)10-14(13,11-8(3)4)12-9(5)6/h7-9H,1-6H3,(H3,10,11,12,13) |
InChI Key |
RCAKCNRKQGZEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=O)(NC(C)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

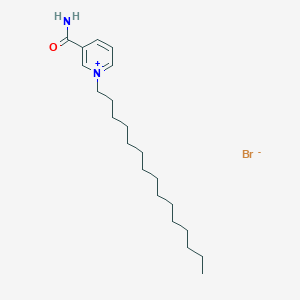
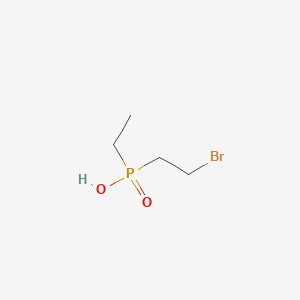
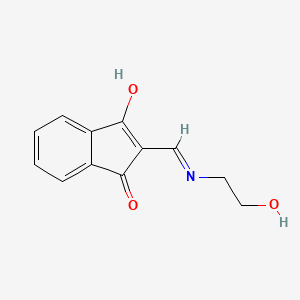
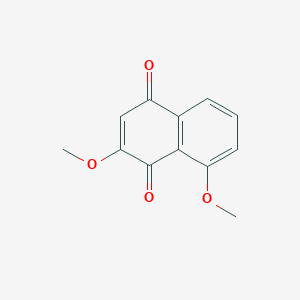
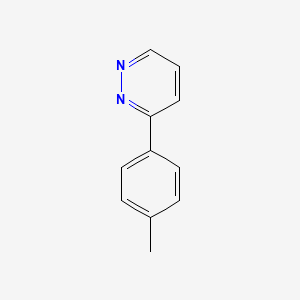
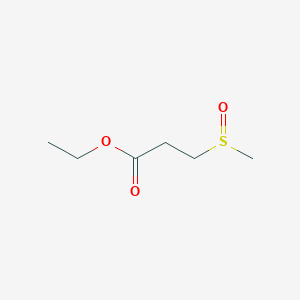
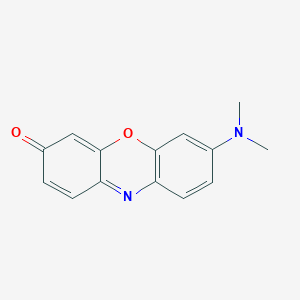
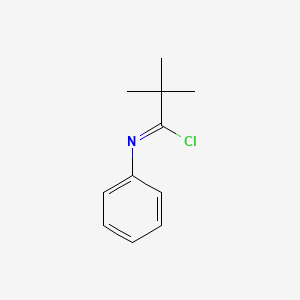

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)

![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
